Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
Description
Historical Context of Quinazoline Derivatives in Medicinal Chemistry
The quinazoline nucleus, first synthesized in 1895 through the decarboxylation of quinazoline-2-carboxylic acid, gained medicinal relevance with the 1951 introduction of methaqualone as a sedative-hypnotic agent. The 1960s marked a turning point as researchers recognized the scaffold's capacity for diversification, leading to over 40,000 biologically active quinazoline derivatives documented in scientific databases. Early work focused on antimalarial applications, exemplified by alkaloids isolated from Dichroa febrifuga, which demonstrated the therapeutic potential of substituted quinazolines.
The 21st century saw quinazoline derivatives achieve clinical success as kinase inhibitors, with gefitinib and erlotinib targeting epidermal growth factor receptor (EGFR) in oncology. Parallel developments in antimicrobial research identified 2-arylquinazolines as potent efflux pump inhibitors, restoring antibiotic efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. These advancements underscore the scaffold's adaptability, with substitution patterns dictating target selectivity and pharmacokinetic properties.
Structural Significance of 2-Amino-4-Chloro-8-Methoxy Substitution Patterns
The strategic placement of functional groups on the quinazoline core enables precise modulation of biological activity. Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate incorporates three critical modifications:
- 2-Amino Group : Enhances hydrogen bonding capacity with biological targets while serving as a synthetic handle for further derivatization. In NorA efflux pump inhibitors, the 2-amino group facilitates π-cation interactions with arginine residues in the pump's substrate-binding pocket.
- 4-Chloro Substituent : Increases lipophilicity, improving membrane permeability as demonstrated in chlorinated quinazoline antimicrobials showing 4–8 μg/mL MIC values against Gram-positive pathogens.
- 8-Methoxy Group : Modulates electron distribution through resonance effects, stabilizing charge-transfer complexes observed in kinase inhibitor interactions.
The carboxylate moiety at position 5 introduces hydrogen bond acceptor capacity while allowing ester prodrug strategies to enhance bioavailability. This substitution pattern aligns with structure-activity relationship (SAR) studies showing that:
$$ \text{Potency} \propto \sum (\text{Electron-withdrawing groups at positions 4/8}) + \text{H-bond donors at position 2} $$
Table 1: Comparative Bioactivity of Quinazoline Substitution Patterns
Synthetic routes to such derivatives typically begin with anthranilic acid derivatives. For instance, 2-amino groups are introduced via Gabriel synthesis, while chlorination at position 4 employs POCl₃ under controlled conditions. Methoxy groups are installed through nucleophilic aromatic substitution, requiring electron-deficient aromatic systems achieved through prior chlorination.
The Chan-Lam coupling methodology enables diversification at position 5, with boronic acids introducing aryl/alkyl groups to optimize target engagement. Recent advances in continuous flow chemistry have improved yields for such multistep syntheses, with the methyl carboxylate ester serving as a protecting group that can be hydrolyzed in vivo.
Properties
IUPAC Name |
methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-6-4-3-5(10(16)18-2)7-8(6)14-11(13)15-9(7)12/h3-4H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLNUYXZQXWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate typically involves the reaction of appropriate substituted anilines with carbonyl compounds under specific conditions. One common method involves the cyclization of 2-amino-4-chloro-8-methoxybenzoic acid derivatives with formamide or its derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the quinazoline ring .
Chemical Reactions Analysis
Nucleophilic Substitution at C4
The 4-chloro substituent is highly reactive in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from adjacent nitrogen atoms. Key reactions include:
Reaction with Amines
Primary and secondary amines replace the chlorine atom under mild conditions (50–80°C, DMF or THF, 6–12 h), yielding 4-amino derivatives. For example:
This reactivity is leveraged in synthesizing bioactive analogues targeting β-catenin/TCF4 interactions .
Alkoxy Substitution
Methanol or ethanol in basic media (KCO, refluxing DMF) replaces chlorine with methoxy/ethoxy groups .
| Substrate | Nucleophile | Conditions | Product Yield | Source |
|---|---|---|---|---|
| 4-chloroquinazoline core | Piperidine | DMF, 80°C, 8 h | 78% | |
| 4-chloro derivative | Morpholine | THF, 60°C, 10 h | 65% |
Ester Hydrolysis
The methyl ester at C5 undergoes hydrolysis under acidic or basic conditions:
Basic Hydrolysis
NaOH (1–2 M, aqueous ethanol, reflux) converts the ester to a carboxylic acid:
Acidic Hydrolysis
HCl (conc., reflux) yields the same product but with slower kinetics.
| Ester Group | Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| C5-COOCH | 1M NaOH | Reflux | 4 h | 92% | |
| C5-COOCH | 6M HCl | Reflux | 12 h | 85% |
Amino Group Functionalization at C2
The 2-amino group participates in:
Acylation
Acetic anhydride or benzoyl chloride (pyridine, RT) forms amides:
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) under dehydrating conditions yields imines .
| Reaction Type | Reagent | Conditions | Product Application | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, RT, 2h | Bioactive amide derivatives | |
| Schiff Base | 4-Nitrobenzaldehyde | EtOH, Δ, 6h | Anticancer hybrids |
Cyclization Reactions
The ester and amino groups facilitate intramolecular cyclization:
Quinazoline-Dione Formation
Heating with BocO and DMAP in CHCN forms fused dione rings via decarboxylation :
| Starting Material | Catalyst | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Methyl ester | DMAP | CHCN | 30 min | 92% |
Methoxy Group Stability
The 8-methoxy group is resistant to hydrolysis under standard conditions but undergoes demethylation with BBr (CHCl, −78°C) .
Halogenation and Cross-Coupling
The chloro group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), NaCO, DMF/HO) .
This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry, particularly for anticancer agent development . Experimental protocols and yields are optimized for scalability, as evidenced by its use in synthesizing β-catenin inhibitors and p97/VCP-targeting molecules .
Scientific Research Applications
Medicinal Chemistry and Oncology
Anticancer Properties
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate has been identified as a promising candidate for cancer treatment. Its mechanism primarily involves the inhibition of key enzymes and signaling pathways essential for cancer cell survival. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
Cell Culture Studies
In vitro experiments demonstrate that treatment with this compound significantly reduces cell viability and induces apoptosis in cancer cells. For instance, the compound has been shown to trigger programmed cell death pathways, leading to tumor regression .
Animal Models
In vivo studies using tumor-bearing mice have confirmed the compound's efficacy in inhibiting tumor growth and preventing metastasis. These studies also assess toxicity profiles, indicating that this compound can be a viable therapeutic agent with manageable side effects .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi and protozoan parasites. Inhibition assays have demonstrated its effectiveness against strains such as Staphylococcus aureus and Candida albicans .
Minimum Inhibitory Concentrations (MIC)
The determination of MIC values for various pathogens reveals that this compound can effectively inhibit microbial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .
Biochemical Research Applications
Binding Affinity Studies
The compound has been studied for its interaction with specific target proteins, such as p97/VCP. Techniques like surface plasmon resonance are employed to assess binding kinetics and affinities. Results indicate that structural modifications can significantly influence the binding strength and selectivity towards these proteins .
Summary Table of Applications
| Application Area | Specific Findings |
|---|---|
| Anticancer Activity | - Inhibits key enzymes/pathways - Induces apoptosis - Effective in vivo |
| Antimicrobial Activity | - Broad-spectrum efficacy - Low MIC against various pathogens |
| Biochemical Research | - Interaction studies with target proteins - Modifications affect binding |
Mechanism of Action
The mechanism of action of methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate belongs to a broader class of chloro-substituted aminoquinazolines and related heterocyclic esters. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent positions, physicochemical properties, and functional implications.
Table 1: Structural and Purity Comparison of Chloro-Substituted Quinazoline/Nicotinate Derivatives
Key Findings:
Substituent Position and Reactivity: The quinazoline core in QD-7820 provides a larger aromatic system compared to nicotinate/isonicotinate analogs (e.g., QB-5260, QB-4092). Chlorine at position 4 in QD-7820 versus position 2 in QB-5260 alters electronic distribution, affecting nucleophilic substitution reactivity. Chlorine at electron-deficient positions (e.g., quinazoline C4) may slow hydrolysis compared to nicotinate derivatives .
Hydrogen Bonding and Crystallinity: The amino group at position 2 in QD-7820 can act as both a hydrogen bond donor and acceptor, a feature shared with QB-4092 and QV-6364. This contrasts with QB-9018, where the amino group at position 4 may restrict donor capacity. Such differences influence crystallization behavior and solubility .
Environmental and Physicochemical Properties: Chlorinated aromatic compounds like QD-7820 are likely to exhibit higher octanol-water partition coefficients ($ \log P $) compared to non-chlorinated analogs, as seen in studies linking chloro-substituents to increased hydrophobicity and sediment adsorption .
Biological Activity
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the quinazoline class and is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 253.67 g/mol
- Functional Groups : Methoxy group at the 8-position, carboxylate group at the 5-position, amino group at the 2-position, and a chlorine atom at the 4-position.
This unique combination of functional groups contributes to its diverse biological activities.
Anticancer Activity
This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits potent antiproliferative effects against various cancer cell lines.
The compound's mechanism involves:
- Inhibition of Key Enzymes : It targets specific protein kinases essential for cancer cell survival.
- Induction of Apoptosis : this compound triggers programmed cell death pathways, leading to tumor regression.
- Synergistic Effects : It shows enhanced efficacy when combined with existing chemotherapeutic agents, improving overall treatment outcomes.
Experimental Findings
- Cell Culture Studies : In vitro studies using cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant reductions in cell viability when treated with varying concentrations of the compound.
- In Vivo Studies : Animal models have shown that administration of this compound results in tumor growth inhibition and reduced metastasis without significant toxicity.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens.
Antibacterial Effects
The compound has been tested against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentrations (MIC) : Effective against pathogens like Staphylococcus aureus and Escherichia coli.
- Broad-Spectrum Activity : Demonstrates efficacy against various bacterial strains.
Antifungal and Antiparasitic Properties
Research indicates that this compound also possesses antifungal activity against strains such as Candida albicans and shows potential in suppressing protozoan parasites.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-chloroquinazoline | Lacks methoxy group at position 8 | Anticancer activity |
| Methyl 2-amino-8-methoxyquinazoline | Lacks chlorine at position 4 | Moderate enzyme inhibition |
| Methyl 2-amino-4-methoxyquinazoline | Lacks chlorine at position 4; different methoxy position | Anticancer properties |
The presence of both chlorine and methoxy groups significantly enhances its binding affinity and biological efficacy compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like methyl thiazole carboxylates are synthesized via condensation of aminothiazoles with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Reaction optimization may require temperature control (0–25°C), inert atmospheres, and purification via recrystallization or column chromatography. Yield improvements often depend on stoichiometric adjustments and solvent selection (e.g., dichloromethane or THF).
Q. How can the purity and structural identity of this compound be validated during synthesis?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns. For example, HRMS analysis of similar compounds (e.g., oxazole carboxylates) involves comparing calculated and experimental m/z values to validate elemental composition . Additionally, - and -NMR can resolve substituent positions, while FT-IR confirms functional groups (e.g., ester C=O stretches near 1700 cm) .
Q. What purification techniques are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is commonly employed for quinazoline derivatives. For complex mixtures, flash chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) can separate structurally similar impurities. Purity should be confirmed via HPLC with UV detection at λ ~254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional parameters. For example, hydrogen-bonding networks in quinazoline analogs can be analyzed via graph set theory (e.g., Etter’s notation for intermolecular interactions) . Discrepancies between computational (DFT) and experimental data should be addressed by refining thermal parameters and validating hydrogen atom positions .
Q. What strategies are recommended for reconciling contradictory spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to detect conformational changes. For computational validation, compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts via linear regression analysis. Deviations >0.5 ppm may indicate missing solvent corrections or improper functional group assignments .
Q. How can hydrogen-bonding patterns influence the compound’s stability and reactivity in solid-state studies?
- Methodological Answer : Graph set analysis (e.g., Bernstein’s motifs) identifies recurring hydrogen-bonded dimers or chains in crystals. For example, methoxy and amino groups often form N–H⋯O or O–H⋯N interactions, stabilizing specific conformations. These patterns can be correlated with solubility and thermal stability via DSC/TGA .
Q. What safety protocols are essential for handling this compound given its potential toxicity?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., Category 4 acute toxicity) mandate PPE (gloves, goggles, lab coats), fume hood use, and emergency protocols for inhalation/exposure. Storage at 0–6°C in airtight containers prevents degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
